molecular formula C8H8BrF3N2 B14076778 4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine

4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine

Katalognummer: B14076778
Molekulargewicht: 269.06 g/mol
InChI-Schlüssel: KHVCOEFKHLGTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H8BrF3N2 and a molecular weight of 269.06 g/mol . It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzene ring, along with two amine groups. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-N1-methyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C8H8BrF3N2

Molekulargewicht

269.06 g/mol

IUPAC-Name

4-bromo-1-N-methyl-5-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H8BrF3N2/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3,14H,13H2,1H3

InChI-Schlüssel

KHVCOEFKHLGTNA-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C(=C1)C(F)(F)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.